molecular formula C12H17N3O2 B4090334 N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline CAS No. 597545-61-4

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B4090334
CAS No.: 597545-61-4
M. Wt: 235.28 g/mol
InChI Key: PSHCYXUUYNZLLE-UHFFFAOYSA-N
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Description

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is a chemical compound that features a nitro group, an aniline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the pyrrolidine ring. One common method includes the nitration of N-ethyl aniline using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. Subsequent reaction with pyrrolidine under appropriate conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-ethyl-2-amino-5-(pyrrolidin-1-yl)aniline.

Scientific Research Applications

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active compounds.

    Industry: It can be used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, influencing biological pathways. The nitro group and pyrrolidine ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-nitroaniline: Lacks the pyrrolidine ring, which may affect its reactivity and applications.

    2-nitro-5-(pyrrolidin-1-yl)aniline: Similar structure but without the ethyl group, leading to different chemical properties.

    N-ethyl-2-amino-5-(pyrrolidin-1-yl)aniline: A reduced form of the target compound with different reactivity.

Uniqueness

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the combination of the nitro group, aniline moiety, and pyrrolidine ring. This combination imparts specific chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHCYXUUYNZLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387946
Record name STK155523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597545-61-4
Record name STK155523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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